

Application Notes and Protocols for High Molecular Weight DNA Purification Using Agarase

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Compound of Interest

Compound Name: Agarase

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Introduction

The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a variety of advanced molecular biology applications, including long-read sequencing (e.g., PacBio and Oxford Nanopore), optical mapping, and the generation of large-insert genomic libraries. These technologies rely on long, intact DNA molecules to accurately assemble complex genomes, identify structural variants, and phase haplotypes. A significant challenge in HMW DNA purification is the potential for mechanical shearing during extraction. **Agarase**, an enzyme that specifically digests the polysaccharide backbone of agarose, offers a gentle and effective method for recovering large DNA fragments (>50 kb) from agarose gels, thereby minimizing shearing and preserving the integrity of the DNA.^{[1][2]}

This application note provides a detailed protocol for the purification of HMW DNA from low melting point (LMP) agarose gels using β -**agarase** I. The method involves separating DNA fragments by size via gel electrophoresis, excising the desired band, and then enzymatically digesting the agarose matrix to release the DNA. This approach is particularly advantageous for isolating DNA for sensitive downstream applications where DNA integrity is paramount.

Data Presentation

The following table summarizes quantitative data from a benchmarking study comparing six different HMW DNA extraction strategies, including an agarose encasement method with **agarase** digestion (AE). This data provides a comparative overview of the yield and purity that can be expected with this type of protocol in contrast to other common methods.

| Method | DNA Concentration (µg/mL, mean) | A260/A280 (mean) | A260/A230 (mean) |
|------------------------------------|------------------------------------|------------------|------------------|
| Agarose Encasement (AE) | >75 | ~1.9 | ~1.5 |
| Qiagen Genomic Tip (GT) | 110 | ~1.9 | ~2.2 |
| Phenol-Chloroform (PC) | >75 | ~1.9 | ~2.1 |
| DNeasy PowerSoil (PB) | 2.03 | ~1.7 | ~0.5 |
| DNeasy PowerSoil with Enz. (PE) | 4.15 | ~1.8 | ~0.8 |
| DNeasy UltraClean (UC) | 33.45 | ~1.8 | ~1.5 |

Data adapted from Trigodet F, et al. (2022), who benchmarked HMW DNA extraction strategies for long-read sequencing of complex metagenomes.[3]

Experimental Protocols

Best Practices for Handling High Molecular Weight DNA

Due to its susceptibility to mechanical shearing, special care must be taken when working with HMW DNA.[4]

- Pipetting: Always use wide-bore pipette tips and pipette slowly to minimize mechanical stress.

- **Mixing:** Avoid vortexing. Instead, mix solutions by gentle inversion or by slowly flicking the tube.
- **Freeze-Thaw Cycles:** Minimize the number of freeze-thaw cycles as this can lead to DNA fragmentation. For long-term storage, aliquot the DNA.
- **UV Exposure:** When excising DNA bands from a gel, use a long-wavelength UV source and minimize the exposure time to prevent DNA damage.^[5]

Protocol: HMW DNA Purification using β -Agarase I

This protocol is optimized for the recovery of HMW DNA (>50 kb) from low melting point (LMP) agarose gels.

Materials and Reagents:

- Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™ Agarose)
- TAE or TBE Buffer
- DNA sample and appropriate molecular weight markers
- Ethidium bromide or other nucleic acid stain
- **β -Agarase I** (e.g., NEB #M0392)
- 10X **β -Agarase I** Reaction Buffer
- Nuclease-free water
- Wide-bore pipette tips
- Scalpel or razor blade
- Microcentrifuge tubes
- Heating block or water baths
- Optional: Isopropanol and high-salt solution (e.g., 0.5 M NaCl) for DNA precipitation

- Optional: Equipment for drop dialysis

Procedure:

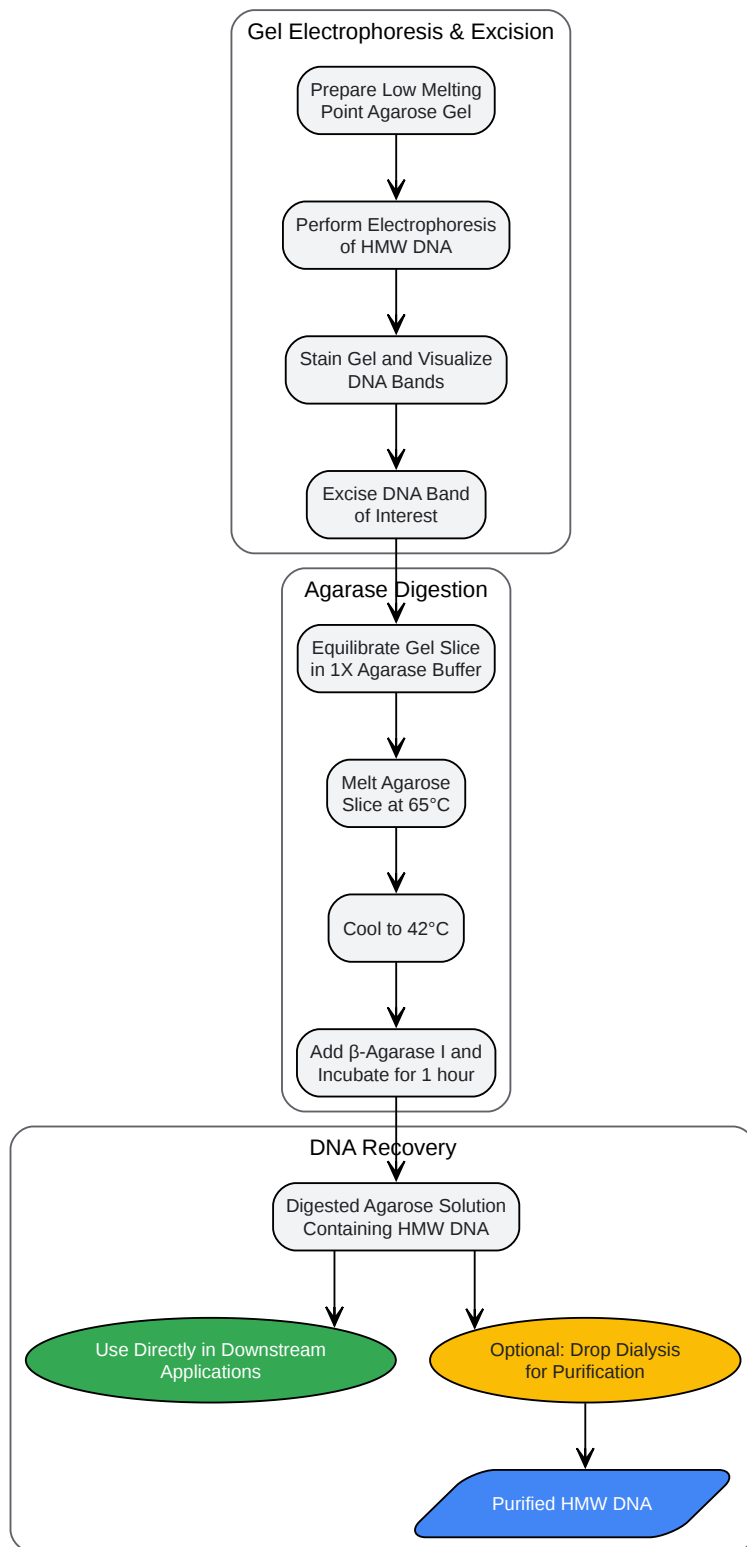
- Agarose Gel Electrophoresis:
 - Prepare a low melting point (LMP) agarose gel (0.7-1.0%) in 1X TAE or TBE buffer. The percentage of the gel can be adjusted based on the expected size of the DNA fragments.
 - Load the HMW DNA sample and an appropriate HMW DNA ladder into the wells.
 - Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation and minimize shearing.
 - Stain the gel with ethidium bromide or a less damaging stain like SYBR® Green.
- Excision of the DNA Band:
 - Visualize the gel on a UV transilluminator (long-wavelength UV is preferred).
 - Carefully excise the DNA band of interest using a clean scalpel, taking as little excess agarose as possible.
 - Place the gel slice into a pre-weighed microcentrifuge tube.
- Equilibration of the Gel Slice:
 - Wash the gel slice twice with 2 volumes of 1X **β-Agarase** I Buffer on ice for 30 minutes for each wash. This step helps to equilibrate the gel slice to the optimal buffer conditions for the enzyme.
 - Alternatively, for a faster protocol, add 1/10 volume of 10X **β-Agarase** I Reaction Buffer directly to the melted agarose in the next step. Note that this may require doubling the amount of enzyme.
- Melting the Agarose:
 - After the final wash, remove all excess buffer.

- Melt the agarose slice by incubating the tube at 65°C for 10-15 minutes, or until the agarose is completely molten. It is crucial that the gel is fully melted for the **agarase** to function correctly.
- **Agarase Digestion:**
 - Cool the molten agarose solution to 42°C.
 - Add 1 unit of β -**Agarase** I per approximately 200 μ l of 1% molten agarose. Adjust the amount of enzyme proportionally for different gel concentrations or slice volumes.
 - Mix gently by flicking the tube and incubate at 42°C for 1 hour to digest the agarose.
- Purification of HMW DNA:
 - For HMW DNA (>50 kb), it is recommended to avoid precipitation methods that can cause shearing.
 - The DNA in the digested agarose solution can often be used directly in subsequent enzymatic reactions.
 - If removal of the digested oligosaccharides and **agarase** is necessary, drop dialysis is a gentle method.
 - For smaller DNA fragments (<50 kb), the DNA can be precipitated. Adjust the salt concentration (e.g., to 0.5 M NaCl) and add 0.7 volumes of isopropanol. Centrifuge to pellet the DNA.

Visualizations

Experimental Workflow Diagram

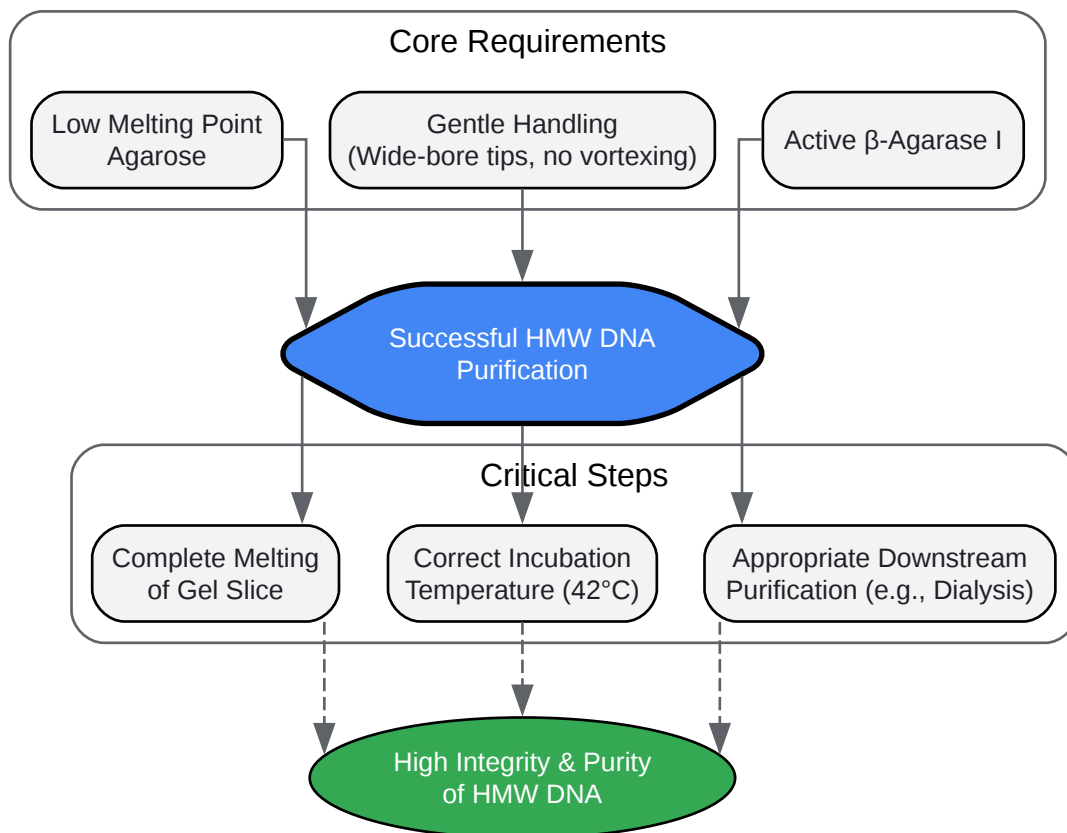
Workflow for HMW DNA Purification using Agarase

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Caption: A flowchart of the major steps involved in purifying HMW DNA using **agarase**.

Logical Relationship Diagram

Key Considerations in Agarase-Based HMW DNA Purification



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Caption: Logical dependencies for successful HMW DNA purification with **agarase**.

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